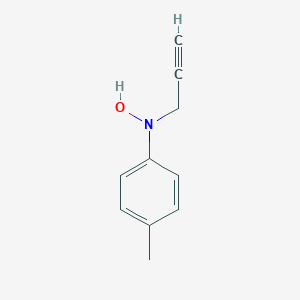

N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various organic reactions, including nucleophilic substitution, elimination, and addition reactions. HMPA has been found to enhance the reactivity of certain substrates and solvents, making it a valuable tool in the synthesis of complex organic molecules.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to act as a hydrogen bonding catalyst. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has a hydroxylamine group that can form hydrogen bonds with certain substrates and solvents, increasing their reactivity. It has also been proposed that N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline can stabilize certain reaction intermediates, leading to increased yields and selectivity.

Biochemical and Physiological Effects:

While N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been shown to be a useful reagent in scientific research, its biochemical and physiological effects are not well understood. It has been reported to have some toxic effects in animals, including liver damage and decreased fertility. However, these effects have not been observed in humans, and N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is generally considered to be safe for laboratory use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in laboratory experiments is its ability to enhance the reactivity of certain substrates and solvents, leading to increased yields and selectivity. It is also a relatively inexpensive reagent that is readily available. However, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.

Direcciones Futuras

There are several future directions for research involving N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline. One area of interest is the development of new synthetic methods that utilize N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline as a catalyst. Another area of research is the study of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline's mechanism of action, including its interactions with substrates and solvents. Additionally, there is potential for the use of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in drug discovery and development, particularly in the synthesis of complex natural products and pharmaceuticals.

Métodos De Síntesis

The synthesis of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is typically carried out using a two-step process. In the first step, 4-methyl-N-(prop-2-yn-1-yl)aniline is reacted with hydroxylamine hydrochloride to form N-hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride. This intermediate is then treated with a base, typically potassium carbonate, to yield N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline.

Aplicaciones Científicas De Investigación

N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It has been found to be a useful reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has also been used in the preparation of polymers, such as polyurethanes and polyamides. In biochemistry, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used as a tool to study enzyme-catalyzed reactions and protein-ligand interactions.

Propiedades

Número CAS |

130136-59-3 |

|---|---|

Nombre del producto |

N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline |

Fórmula molecular |

C10H11NO |

Peso molecular |

161.2 g/mol |

Nombre IUPAC |

N-(4-methylphenyl)-N-prop-2-ynylhydroxylamine |

InChI |

InChI=1S/C10H11NO/c1-3-8-11(12)10-6-4-9(2)5-7-10/h1,4-7,12H,8H2,2H3 |

Clave InChI |

MDWYWCZJMBYKDC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N(CC#C)O |

SMILES canónico |

CC1=CC=C(C=C1)N(CC#C)O |

Sinónimos |

Benzenamine, N-hydroxy-4-methyl-N-2-propynyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)